Methyl 5-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate
Description
Methyl 5-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate is a synthetic small molecule characterized by a benzoate ester backbone modified with a morpholine ring at the 2-position and an acetylated phenoxy group at the 5-position. The phenoxy group is substituted with chloro and dimethyl groups at the 4-, 3-, and 5-positions, respectively (Fig. 1).
Properties
Molecular Formula |
C22H25ClN2O5 |
|---|---|
Molecular Weight |
432.9 g/mol |
IUPAC Name |
methyl 5-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C22H25ClN2O5/c1-14-10-17(11-15(2)21(14)23)30-13-20(26)24-16-4-5-19(18(12-16)22(27)28-3)25-6-8-29-9-7-25/h4-5,10-12H,6-9,13H2,1-3H3,(H,24,26) |
InChI Key |
VEQUVWONGPKCQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC(=C(C=C2)N3CCOCC3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-{[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETYL]AMINO}-2-MORPHOLINOBENZOATE typically involves multiple steps:
Formation of the Phenoxy Acetyl Intermediate: The initial step involves the reaction of 4-chloro-3,5-dimethylphenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(4-chloro-3,5-dimethylphenoxy)acetyl chloride.
Amidation Reaction: The phenoxy acetyl chloride is then reacted with 5-amino-2-morpholinobenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide linkage.
Esterification: Finally, the carboxylic acid group of the benzoic acid derivative is esterified with methanol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
METHYL 5-{[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETYL]AMINO}-2-MORPHOLINOBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Azides, thiols.
Scientific Research Applications
METHYL 5-{[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETYL]AMINO}-2-MORPHOLINOBENZOATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 5-{[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETYL]AMINO}-2-MORPHOLINOBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. The presence of the morpholine ring and the phenoxy group can facilitate binding to hydrophobic pockets within proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Similarities
The following table summarizes key structural analogs and their distinguishing features:
Critical Analysis of Substituent Effects
Morpholine vs. Other Heterocycles
- The morpholine ring in the target compound contrasts with the triazine in compound 5l and the triazole in Y500-8650 . Morpholine’s oxygen atom improves aqueous solubility compared to nitrogen-rich heterocycles, which may enhance pharmacokinetic properties in drug discovery.
Phenoxy Substituents
- The 4-chloro-3,5-dimethylphenoxy group in the target compound is shared with compound 27 and Y500-8650 . This substituent likely enhances target binding through hydrophobic interactions, as seen in 27’s nanomolar inhibition of BCL-family proteins. Replacing chloro with bromo (as in 5l) increases steric bulk but may reduce metabolic stability .
Linker Groups
- The acetylamino linker in the target compound differs from the sulfonamide in 27 and the sulfonylurea in metsulfuron-methyl . Sulfonamides and sulfonylureas are associated with stronger hydrogen-bonding interactions but may incur higher synthetic complexity.
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